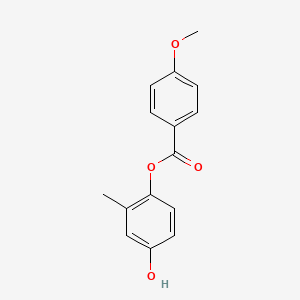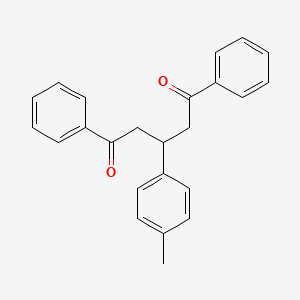![molecular formula C8H12O5 B14279609 Dimethyl [(oxiran-2-yl)methyl]propanedioate CAS No. 155701-35-2](/img/structure/B14279609.png)
Dimethyl [(oxiran-2-yl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(oxiran-2-yl)methyl]propanedioate is an organic compound that features an oxirane (epoxide) ring and a propanedioate (malonate) ester group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [(oxiran-2-yl)methyl]propanedioate can be synthesized through the reaction of dimethyl malonate with epichlorohydrin in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the malonate anion attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(oxiran-2-yl)methyl]propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include amino alcohols, hydroxy esters, and thioethers.
Oxidation: Products include diols and other oxidized derivatives.
Reduction: Products include alcohols and reduced esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(oxiran-2-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its reactive groups can form cross-linked networks.
Wirkmechanismus
The mechanism of action of dimethyl [(oxiran-2-yl)methyl]propanedioate involves the reactivity of its epoxide ring and ester groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The ester groups can participate in hydrolysis, transesterification, and other ester-related reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, making it versatile in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: Lacks the epoxide ring but has similar ester groups.
Epichlorohydrin: Contains an epoxide ring but lacks the ester groups.
Diethyl [(oxiran-2-yl)methyl]propanedioate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
Dimethyl [(oxiran-2-yl)methyl]propanedioate is unique due to the combination of an epoxide ring and malonate ester groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Eigenschaften
CAS-Nummer |
155701-35-2 |
|---|---|
Molekularformel |
C8H12O5 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
dimethyl 2-(oxiran-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-11-7(9)6(8(10)12-2)3-5-4-13-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BDKYSYBBIMIKJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1CO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)







![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
